REACTION_SMILES
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[CH2:64]([N+:65]([CH2:66][CH2:67][CH2:68][CH3:69])([CH2:70][CH2:71][CH2:72][CH3:73])[CH2:74][CH2:75][CH2:76][CH3:77])[CH2:78][CH2:79][CH3:80].[CH2:81]1[O:82][CH2:83][CH2:84][CH2:85]1.[Cl:86][CH:87]([Cl:88])[Cl:89].[F-:63].[Zn+2:62].[c:1]1([CH3:61])[c:2](-[c:9]2[c:10]3[cH:11][cH:12][c:13]([nH:14]3)[c:15](-[c:54]3[cH:55][cH:56][c:57]([Br:60])[cH:58][cH:59]3)[c:16]3[cH:17][cH:18][c:19]([c:20](-[c:44]4[c:45]([CH3:52])[cH:46][c:47]([CH3:51])[cH:48][c:49]4[CH3:50])[c:21]4[cH:22][cH:23][c:24]([c:25](-[c:31]5[cH:32][cH:33][c:34]([C:37]#[C:38][Si:39]([CH3:40])([CH3:41])[CH3:42])[cH:35][cH:36]5)[c:26]5[cH:27][cH:28][c:29]2[n:30]5)[nH:43]4)[n:53]3)[c:3]([CH3:8])[cH:4][c:5]([CH3:7])[cH:6]1>>[Zn+2:62].[c:1]1([CH3:61])[c:2](-[c:9]2[c:10]3[cH:11][cH:12][c:13]([nH:14]3)[c:15](-[c:54]3[cH:55][cH:56][c:57]([Br:60])[cH:58][cH:59]3)[c:16]3[cH:17][cH:18][c:19]([c:20](-[c:44]4[c:45]([CH3:52])[cH:46][c:47]([CH3:51])[cH:48][c:49]4[CH3:50])[c:21]4[cH:22][cH:23][c:24]([c:25](-[c:31]5[cH:32][cH:33][c:34]([C:37]#[CH:38])[cH:35][cH:36]5)[c:26]5[cH:27][cH:28][c:29]2[n:30]5)[nH:43]4)[n:53]3)[c:3]([CH3:8])[cH:4][c:5]([CH3:7])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn+2]
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Name
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Cc1cc(C)c(-c2c3ccc(n3)c(-c3ccc(C#C[Si](C)(C)C)cc3)c3ccc([nH]3)c(-c3c(C)cc(C)cc3C)c3ccc(n3)c(-c3ccc(Br)cc3)c3ccc2[nH]3)c(C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(-c2c3ccc(n3)c(-c3ccc(C#C[Si](C)(C)C)cc3)c3ccc([nH]3)c(-c3c(C)cc(C)cc3C)c3ccc(n3)c(-c3ccc(Br)cc3)c3ccc2[nH]3)c(C)c1
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Name
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Type
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product
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Smiles
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[Zn+2]
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Name
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Type
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product
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Smiles
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C#Cc1ccc(-c2c3ccc(n3)c(-c3c(C)cc(C)cc3C)c3ccc([nH]3)c(-c3ccc(Br)cc3)c3ccc(n3)c(-c3c(C)cc(C)cc3C)c3ccc2[nH]3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |